molecular formula C27H32ClNO4 B159508 7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

Cat. No.: B159508
M. Wt: 470.0 g/mol
InChI Key: LMJHPADNCZPRCN-KSPGTVSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CAY10684 involves several steps, starting with the preparation of the biphenyl intermediate. The key steps include:

Chemical Reactions Analysis

CAY10684 undergoes various chemical reactions, including:

Scientific Research Applications

CAY10684 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tool compound to study the EP4 receptor and its role in various chemical pathways.

    Biology: CAY10684 is used to investigate the role of the EP4 receptor in biological processes such as bone formation, resorption, and cancer.

    Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in conditions like atherosclerosis and cancer.

    Industry: CAY10684 is used in the development of new drugs targeting the EP4 receptor.

Mechanism of Action

CAY10684 exerts its effects by selectively binding to the EP4 receptor, a G protein-coupled receptor. Upon binding, it triggers the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This leads to various downstream effects, including the regulation of bone formation and resorption, as well as the modulation of inflammatory responses .

Comparison with Similar Compounds

CAY10684 is unique in its high selectivity for the EP4 receptor compared to other prostaglandin receptors. Similar compounds include:

CAY10684 stands out due to its high selectivity and potency, making it a valuable tool for studying the specific functions of the EP4 receptor.

Biological Activity

7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid is a complex organic compound with potential biological activities that have been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on different cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a heptanoic acid backbone and a pyrrolidine moiety. The presence of a chloro-substituted phenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Antiproliferative Activity : Studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For example, certain analogs were found to block cell cycle progression in the G2/M phase, leading to apoptosis in cancer cells resistant to common chemotherapeutics such as colchicine and paclitaxel .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against several tumor cell lines at nanomolar concentrations. This activity is often assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50% .
  • Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane assays revealed that compounds with similar structures effectively block angiogenesis and tumor growth. This suggests a potential application in cancer therapy by preventing the formation of new blood vessels that supply tumors .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

  • Antiproliferative Assays : In a study involving 16 cancer cell lines, various derivatives showed significant antiproliferative activities, with some exhibiting low toxicity levels on normal cells while effectively targeting cancer cells .
  • Tumor Growth Inhibition : In chick chorioallantoic membrane assays, specific derivatives were shown to inhibit tumor growth comparably to established anticancer agents like combretastatin A-4 .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

Study ReferenceCell Lines TestedIC50 (nM)Mechanism of ActionNotes
HT-29, M21, MCF7<100Cell cycle arrest in G2/M phaseEffective against resistant lines
Various<500Induction of apoptosisLow toxicity on normal cells
Chick CAMN/AAngiogenesis inhibitionComparable to CA-4

Properties

IUPAC Name

7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClNO4/c1-19-17-22(28)10-13-24(19)20-7-6-8-21(18-20)25(30)14-11-23-12-15-26(31)29(23)16-5-3-2-4-9-27(32)33/h6-8,10-11,13-14,17-18,23,25,30H,2-5,9,12,15-16H2,1H3,(H,32,33)/b14-11+/t23-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJHPADNCZPRCN-KSPGTVSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(C=CC3CCC(=O)N3CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(/C=C/[C@H]3CCC(=O)N3CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 2
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 3
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 4
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 5
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid
Reactant of Route 6
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid

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